molecular formula C20H20N6O4S B2942971 N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-76-1

N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2942971
CAS No.: 1396877-76-1
M. Wt: 440.48
InChI Key: PNTJTNCNOAAQGN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(4-(3-(Phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical compound of significant interest in advanced pharmaceutical and chemical research. This complex molecule features several pharmacologically relevant groups, including a tetrazole ring, a sulfonamide linkage, and a cyclopropyl carboxamide moiety. Tetrazole derivatives are widely utilized in medicinal chemistry as bioisosteres for carboxylic acids and other functional groups, often employed in the development of therapeutics for conditions such as cystic fibrosis . The incorporation of a phenylsulfonyl group is a common strategy in drug design to modulate biological activity and pharmacokinetic properties. This product is intended for research and development purposes only, specifically for use in laboratory settings. It is not approved for use in humans or animals and should not be utilized for diagnostic, therapeutic, or any other human consumption purposes. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, for screening in biological assays, or for investigating structure-activity relationships (SAR). Proper handling procedures in accordance with laboratory safety standards are required.

Properties

IUPAC Name

2-[4-[3-(benzenesulfonyl)propanoylamino]phenyl]-N-cyclopropyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c27-18(12-13-31(29,30)17-4-2-1-3-5-17)21-14-8-10-16(11-9-14)26-24-19(23-25-26)20(28)22-15-6-7-15/h1-5,8-11,15H,6-7,12-13H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTJTNCNOAAQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antiviral effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N6O4SC_{20}H_{20}N_{6}O_{4}S, with a molecular weight of 440.48 g/mol. The compound features a tetrazole ring, which is known for its role in enhancing biological activity through various mechanisms.

1. Cytotoxicity

Research has demonstrated that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in studies involving human cancer cell lines such as HT-29 (colorectal cancer) and PC-3 (prostate cancer), the compound showed IC50_{50} values comparable to standard chemotherapeutic agents like Doxorubicin:

Cell LineIC50_{50} (μM)Reference Compound IC50_{50} (μM)
HT-296.432.24
PC-39.833.86

These findings indicate that this compound possesses significant cytotoxic potential, warranting further investigation into its mechanisms of action and therapeutic efficacy .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against influenza viruses. In vitro studies showed that certain derivatives of tetrazole compounds exhibit selective antiviral activity, with some compounds achieving selectivity indices above 10:

CompoundIC50_{50} (μM)Selectivity Index
Compound 118.4>38
Compound 246>16

These results suggest that modifications in the tetrazole structure can significantly influence antiviral efficacy, highlighting the importance of structural optimization in drug design .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis : Studies suggest that tetrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

Recent case studies have explored the use of this compound in various therapeutic contexts:

  • Lung Cancer Treatment : A study focused on the efficacy of N-cyclopropyl derivatives in inhibiting mutated forms of the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer.
  • Influenza Treatment : Another investigation assessed the effectiveness of the compound against influenza A virus, demonstrating promising results that could lead to new antiviral therapies.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules from diverse sources.

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name / ID Key Features Molecular Weight (g/mol) Functional Groups/Substituents Potential Applications
N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide Tetrazole core, phenylsulfonyl-propanamido, cyclopropyl carboxamide Not explicitly provided Tetrazole, sulfonamide, carboxamide Enzyme inhibition, drug design
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB PEG linker, Val-Ala-PAB self-immolative spacer, maleimide-thiol conjugation 757.76 Maleimide, PEG, protease-cleavable linker Antibody-drug conjugates (ADCs)
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Thiazole, oxazolidinone, imidazolidinone Not provided Thiazole, oxazolidinone, imidazolidinone Antimicrobial agents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole core, chlorophenylsulfanyl, trifluoromethyl Not provided Pyrazole, sulfanyl, trifluoromethyl Agrochemicals, kinase inhibitors

Key Differences and Implications

Core Heterocycle :

  • The tetrazole in the target compound offers higher metabolic stability compared to pyrazole () and thiazole () derivatives. Tetrazoles are resistant to hydrolysis, making them favorable in drug design .
  • Pyrazole derivatives () are often utilized in agrochemicals due to their electrophilic reactivity, while thiazoles () are common in antimicrobial agents.

The cyclopropyl carboxamide in the target compound likely improves membrane permeability compared to the bulky PEG linker in ADC1770 (), which is tailored for ADC stability.

Molecular Weight and Complexity :

  • ADC1770 (757.76 g/mol) is significantly larger due to its PEG and peptide components, limiting its use to biologics. The target compound, with a smaller scaffold, is better suited for small-molecule therapeutics.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-2-(4-(3-(phenylsulfonyl)propanamido)phenyl)-2H-tetrazole-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Coupling reactions : Use of coupling reagents (e.g., EDC/HOBt) to form the propanamido linkage between the phenylsulfonyl moiety and the phenyltetrazole backbone .
  • Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions, followed by selective N-alkylation with cyclopropylamine .
  • Purification : Recrystallization using CHCl₃/petroleum ether (1:2) or silica gel chromatography for intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H-NMR and 13C-NMR : Confirm regiochemistry of the tetrazole ring and substituent positioning (e.g., cyclopropyl group at N-2) .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 505.2) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability assays : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Plasma stability studies : Use human plasma at 37°C with LC-MS/MS quantification to assess esterase-mediated hydrolysis risks .

Advanced Research Questions

Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers or tertiary amines) to the phenylsulfonyl or tetrazole moieties while monitoring logP via HPLC .
  • Co-solvent systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .

Q. How can researchers resolve contradictions in IC50 values across different kinase inhibition assays?

  • Methodological Answer :
  • Assay standardization : Use a single batch of recombinant enzymes (e.g., FXIa) and consistent substrate concentrations (e.g., BIOPHEN CS-21 at 0.1 mM) to minimize variability .
  • Data normalization : Include positive controls (e.g., rivaroxaban for coagulation assays) and report IC50 values as mean ± SEM from triplicate experiments .

Q. What computational approaches are suitable for predicting target interactions of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of GPCRs (e.g., β-adrenergic receptors) to map binding poses of the phenylsulfonyl and carboxamide groups .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the tetrazole-cyclopropyl interaction in lipid bilayers .

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Methodological Answer :
  • Analog synthesis : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., methyl, isopropyl) and compare bioactivity in FXIa inhibition assays .
  • 3D-QSAR modeling : Build CoMFA/CoMSIA models using IC50 data from analogs to identify critical steric/electronic features .

Data Contradiction Analysis

Q. Why might in vitro potency (IC50) fail to correlate with in vivo efficacy in anticoagulation studies?

  • Methodological Answer :
  • Pharmacokinetic factors : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) and hepatic clearance rates using microsomal assays .
  • Metabolite interference : Identify major metabolites (e.g., via LC-HRMS) and test their activity in aPTT coagulation assays .

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